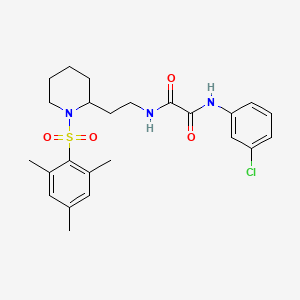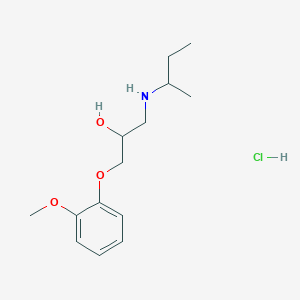
1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride, also known as bucindolol hydrochloride, is a beta blocker medication that is used to treat heart failure and hypertension. It is a selective beta-1 adrenergic receptor antagonist that works by reducing the workload on the heart and decreasing the heart rate. Bucindolol hydrochloride has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
Bucindolol hydrochloride works by selectively blocking beta-1 adrenergic receptors, which are found primarily in the heart. By blocking these receptors, 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride reduces the workload on the heart and decreases the heart rate. This can help to improve symptoms of heart failure and hypertension.
Biochemische Und Physiologische Effekte
Bucindolol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its effects on the heart rate and workload, 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride has been shown to have anti-inflammatory effects and may also have antioxidant properties. It has also been shown to have effects on the renin-angiotensin-aldosterone system, which plays a role in regulating blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Bucindolol hydrochloride has a number of advantages as a tool for scientific research. Its high affinity for beta-1 adrenergic receptors makes it a useful tool for studying the role of these receptors in cardiovascular physiology. However, there are also limitations to its use. Bucindolol hydrochloride has a relatively short half-life, which may limit its usefulness in certain experiments. It may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride. One area of interest is the use of 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride as a tool for studying the role of beta-1 adrenergic receptors in the development of heart failure. Another area of interest is the use of 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride in combination with other medications for the treatment of heart failure and hypertension. Additionally, there may be potential applications for 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease. Further research is needed to explore these potential applications.
Synthesemethoden
Bucindolol hydrochloride can be synthesized using a variety of methods. One commonly used method involves the reaction of 2-methoxyphenol with sec-butylamine to form 2-(sec-butylamino)phenol. This compound is then reacted with epichlorohydrin to form 1-(sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol, which is then hydrolyzed to form 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Bucindolol hydrochloride has been extensively studied for its potential applications in scientific research. One area of research involves the use of 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride as a tool to study the beta-adrenergic receptor system. Bucindolol hydrochloride has been shown to have high affinity for beta-1 adrenergic receptors, making it a useful tool for studying the role of these receptors in cardiovascular physiology.
Eigenschaften
IUPAC Name |
1-(butan-2-ylamino)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-8-6-5-7-13(14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGMGPNYJLIMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC=C1OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

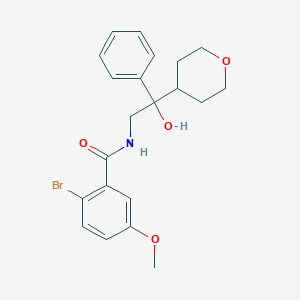
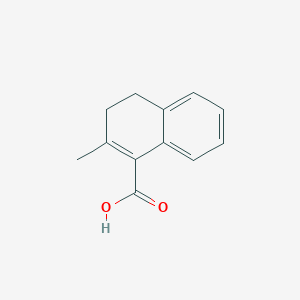
![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
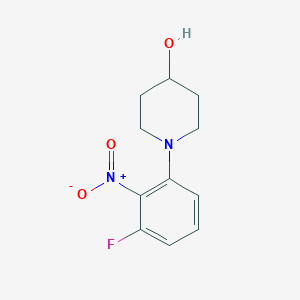
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)
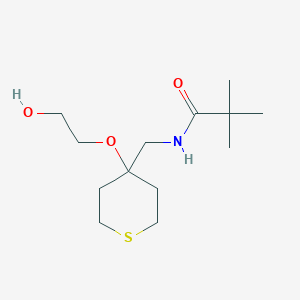
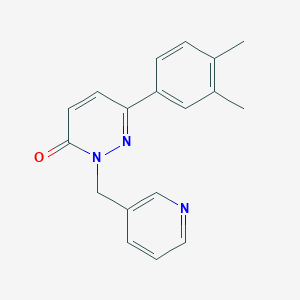
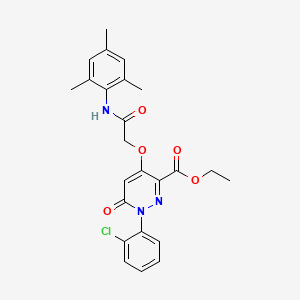
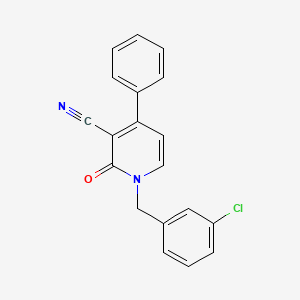
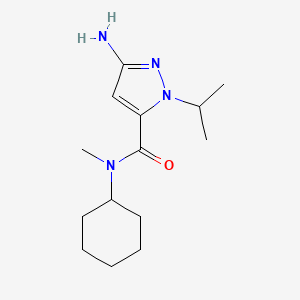
![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)
